![molecular formula C16H15IO B1324079 3-Iodo-4'-n-propylbenzophenone CAS No. 951887-81-3](/img/structure/B1324079.png)
3-Iodo-4'-n-propylbenzophenone
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Overview
Description
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Benzophenone-based derivatives, such as 3-Iodo-4’-n-propylbenzophenone, have attracted considerable attention in the field of Organic Light-Emitting Diodes (OLEDs) . OLEDs have potential applications in flat-panel displays and solid-state lighting technologies . The benzophenone core is a key component in the molecular design of OLED materials .
Thermally Activated Delayed Fluorescent (TADF) Emitters
Benzophenone also functions as a classical phosphor with high intersystem crossing efficiency . This characteristic makes it a compelling candidate for effective reverse intersystem crossing, leading to the development of Thermally Activated Delayed Fluorescent (TADF) emitters . These emitting materials have witnessed pronounced interest due to their incorporation in metal-free electroactive frameworks .
High External Quantum Efficiencies (EQEs)
Benzophenone-based compounds, such as 3-Iodo-4’-n-propylbenzophenone, have the capability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs) .
Synthesis of Other Compounds
The compound 3-Iodo-4’-n-propylbenzophenone can be used in the synthesis of other compounds. For example, the phosphorus-containing emitter EA20 was synthesized through a palladium-catalyzed reaction between the intermediate compound 4-iodo-4’-phenothiazin-10yl-benzophenone and diphenylphosphine oxide .
Pharmaceutical Testing
3-Iodo-4’-n-propylbenzophenone can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Material Science
In material science, 3-Iodo-4’-n-propylbenzophenone can be used in the development of new materials with unique properties. Its chemical structure allows it to interact with other compounds in a specific way, leading to the creation of materials with desired characteristics .
Safety and Hazards
properties
IUPAC Name |
(3-iodophenyl)-(4-propylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO/c1-2-4-12-7-9-13(10-8-12)16(18)14-5-3-6-15(17)11-14/h3,5-11H,2,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCDFILYTAJFBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4'-n-propylbenzophenone |
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